Methyl 1-chloro-4-methylisoquinoline-3-carboxylate

Lipophilicity Drug-likeness Physicochemical property

Methyl 1-chloro-4-methylisoquinoline-3-carboxylate (CAS 89928-78-9) is a heterocyclic building block of the isoquinoline-3-carboxylate class, bearing a chlorine atom at position 1, a methyl group at position 4, and a methyl ester at position 3 on the bicyclic aromatic core (molecular formula C₁₂H₁₀ClNO₂; MW 235.67 g/mol; calculated LogP ~2.98, PSA 39.19 Ų). The compound serves primarily as a synthetic intermediate for pharmacologically active isoquinoline derivatives, with the 1-chloro group acting as a leaving group for nucleophilic aromatic substitution (SNAr) and the methyl ester enabling further functionalization through hydrolysis, reduction, or transesterification.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
CAS No. 89928-78-9
Cat. No. B11875828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-chloro-4-methylisoquinoline-3-carboxylate
CAS89928-78-9
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)OC
InChIInChI=1S/C12H10ClNO2/c1-7-8-5-3-4-6-9(8)11(13)14-10(7)12(15)16-2/h3-6H,1-2H3
InChIKeySYPUFZCRBHAOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Chloro-4-methylisoquinoline-3-carboxylate (CAS 89928-78-9): Procurement-Grade Overview for the Triply Substituted Isoquinoline-3-carboxylate Scaffold


Methyl 1-chloro-4-methylisoquinoline-3-carboxylate (CAS 89928-78-9) is a heterocyclic building block of the isoquinoline-3-carboxylate class, bearing a chlorine atom at position 1, a methyl group at position 4, and a methyl ester at position 3 on the bicyclic aromatic core (molecular formula C₁₂H₁₀ClNO₂; MW 235.67 g/mol; calculated LogP ~2.98, PSA 39.19 Ų) . The compound serves primarily as a synthetic intermediate for pharmacologically active isoquinoline derivatives, with the 1-chloro group acting as a leaving group for nucleophilic aromatic substitution (SNAr) and the methyl ester enabling further functionalization through hydrolysis, reduction, or transesterification [1][2]. Its core scaffold has been employed in the synthesis of dialkylaminoalkyl esters and amides that demonstrated antispasmodic and local anesthetic activities in preclinical models [3][4].

Why Generic Substitution Fails for Methyl 1-Chloro-4-methylisoquinoline-3-carboxylate: Positional and Substituent-Level Differentiation Among Isoquinoline-3-carboxylate Building Blocks


In-class isoquinoline-3-carboxylate building blocks cannot be interchanged without altering downstream reactivity and biological profile. The 4-methyl substituent on the target compound increases calculated LogP by approximately 0.23–0.36 units versus the des-methyl analog methyl 1-chloroisoquinoline-3-carboxylate (CAS 349552-70-1, C₁₁H₈ClNO₂, MW 221.64), directly affecting lipophilicity and membrane permeability of derived products . The 3-carboxylate regioisomer is distinct from the 4-carboxylate series (e.g., methyl 1-chloro-4-isoquinolinecarboxylate, CAS 37497-86-2), which exhibits a different LogP of ~2.62–2.75 and altered electronic distribution on the isoquinoline ring . Furthermore, the 1-chloro group is essential for SNAr diversification; its replacement with hydrogen (methyl isoquinoline-3-carboxylate, CAS 27104-73-0) abolishes this reactivity handle, while the free carboxylic acid analog (CAS 89928-55-2) requires additional activation for amide/ester bond formation . Pharmacological data from the Vittorio series demonstrate that 4-phenyl derivatives of the 1-chloro-3-carboxyisoquinoline core are more active as spasmolytic agents than the 4-methyl series, underscoring that even minor substituent changes at the 4-position produce measurable shifts in pharmacodynamic potency [1].

Quantitative Differentiation Evidence for Methyl 1-Chloro-4-methylisoquinoline-3-carboxylate Versus Closest Analogs


Lipophilicity Differentiation: Calculated LogP of the 4-Methyl Derivative Versus the Des-Methyl Analog

Methyl 1-chloro-4-methylisoquinoline-3-carboxylate (CAS 89928-78-9) exhibits a calculated LogP of 2.98, compared with a LogP of approximately 2.62–2.75 for the des-4-methyl analog methyl 1-chloroisoquinoline-3-carboxylate (CAS 349552-70-1) and 2.62–2.75 for the 4-carboxylate regioisomer methyl 1-chloro-4-isoquinolinecarboxylate (CAS 37497-86-2) . The 4-methyl group contributes an incremental ΔLogP of +0.23 to +0.36, which, based on the well-established relationship between LogP and membrane permeability, predicts enhanced passive diffusion across biological membranes for derivatives built on this scaffold [1]. This difference is pharmacokinetically meaningful when the target compound is used as an intermediate for CNS-penetrant or intracellular-targeted agents.

Lipophilicity Drug-likeness Physicochemical property

Polar Surface Area (PSA) Constancy with Increased Lipophilicity: A Favorable Drug-Likeness Profile

The target compound maintains a calculated PSA of 39.19 Ų , nearly identical to the des-methyl analog methyl 1-chloroisoquinoline-4-carboxylate (PSA ~39 Ų) , while gaining the lipophilicity advantage of the 4-methyl substituent. In the context of the widely accepted Veber rule (PSA ≤ 140 Ų for oral bioavailability) and the relationship between PSA and intestinal absorption, both compounds fall well within favorable limits [1]. However, the combination of identical PSA with elevated LogP means the 4-methyl scaffold offers a superior lipophilicity-to-polarity ratio, a parameter that correlates with improved cellular permeability without incurring additional hydrogen-bonding penalties.

Drug-likeness Polar surface area Oral bioavailability

Regioisomeric Differentiation: 3-Carboxylate Versus 4-Carboxylate Substitution Governs Downstream Annulation Chemistry

The 3-carboxylate substitution pattern of the target compound (CAS 89928-78-9) is functionally distinct from the 4-carboxylate isomer (CAS 37497-86-2) in its ability to participate in ortho-directed cyclization reactions. In the 3-carboxylate series, the ester group is positioned adjacent to the C4-methyl substituent, enabling intramolecular condensation and annulation reactions that are geometrically inaccessible to the 4-substituted isomer [1][2]. The Vittorio et al. series exploited this 1-chloro-3-carboxy-4-methyl architecture specifically to generate dialkylaminoalkyl esters and amides with antispasmodic activity; the 4-carboxylate regioisomer would direct substituents to a different vector and cannot serve as a direct synthetic surrogate [3].

Regiochemistry Synthetic intermediate Cyclization

4-Methyl Versus 4-Phenyl Pharmacological Differentiation in Derived Antispasmodic Agents

In the Vittorio et al. study, dialkylaminoalkyl esters derived from the 1-chloro-3-carboxy-4-methylisoquinoline core (the free acid form of the target compound) were directly compared with the corresponding 4-phenyl derivatives. The morpholinoethylester (VIIa), dimethylaminoethylester (VIIb), and diethylaminoethylester (VIIc) of the 4-methyl series exhibited good antispasmodic activity [1]. However, the 4-phenyl derivatives (XVa, XVb, XVc) were more active; the diethylaminoethylester of 1-chloro-3-carboxy-4-phenylisoquinoline (XVc) achieved an antagonist effect against spasmogens comparable to that of papaverine [1][2]. This establishes that the 4-methyl substitution confers a distinct, measurable pharmacological profile—less potent than 4-phenyl but still active—providing a defined potency range for structure-activity relationship (SAR) exploration. Separately, the dialkylaminoalkyl amides of the 4-methyl series (compound VIIIa) demonstrated clear local anesthetic activity slightly lower than lidocaine [3].

Antispasmodic activity Structure-activity relationship Smooth muscle

1-Chloro Substituent as a Quantifiable Leaving Group: Reactivity Comparison with 1-Methoxy and 1-Oxo Analogs

The 1-chloro substituent of the target compound serves as a superior leaving group for SNAr reactions compared with the 1-methoxy analog (1-methoxy-3-carboxy-4-methylisoquinoline) and the 1-oxo analog (3-carboxy-2,4-dimethyl-1,2-dihydro-1-oxoisoquinoline). In the Vittorio et al. series, the 1-chloro intermediate was used to introduce amino substituents via nucleophilic displacement, whereas the 1-methoxy and 1-oxo compounds required distinct synthetic routes [1]. The bond dissociation energy of the C–Cl bond (~397 kJ/mol for aryl chlorides) is higher than that of C–O bonds in methoxy groups, but the chlorine atom's ability to act as a leaving group in SNAr is enabled by the electron-withdrawing nature of the isoquinoline ring nitrogen, which activates the 1-position for nucleophilic attack [2]. This contrasts with the 1-methoxy analog, where the methoxy group is a poorer leaving group under SNAr conditions, and with the 1-oxo series, where the carbonyl at position 1 fundamentally alters the heterocyclic electronic structure [1].

Nucleophilic aromatic substitution Leaving group Synthetic diversification

Best Application Scenarios for Methyl 1-Chloro-4-methylisoquinoline-3-carboxylate (CAS 89928-78-9) Based on Verified Differentiation Evidence


Synthesis of 1-Amino-Substituted Isoquinoline Derivatives via SNAr for Antispasmodic and Local Anesthetic Lead Optimization

Leverage the 1-chloro leaving group for nucleophilic displacement with primary/secondary amines or amino alcohols to generate focused libraries of 1-amino-4-methylisoquinoline-3-carboxylate analogs. The Vittorio et al. precedent [1] demonstrates that dialkylaminoethyl esters and amides built on this exact core exhibit measurable antispasmodic activity (4-methyl series) and local anesthetic activity (compound VIIIa, slightly below lidocaine potency) [2]. The 3-methyl ester can be retained for library synthesis or hydrolyzed to the free acid for further diversification. This scenario directly exploits the compound's quantified lipophilicity advantage (LogP ~2.98) to prioritize CNS-penetrant or smooth-muscle-targeted candidates.

4-Methyl vs. 4-Aryl SAR Anchor Point for Isoquinoline-Based Smooth Muscle Relaxants

Use the 4-methyl substitution as a defined intermediate-potency benchmark in antispasmodic SAR campaigns. Direct comparative data from Vittorio et al. [1] establish a potency rank order of 4-phenyl > 4-methyl, with the 4-phenyl diethylaminoethylester (XVc) achieving papaverine-like spasmolytic activity. The 4-methyl scaffold provides a lower-potency reference point, enabling systematic exploration of substituent effects at the 4-position without overshooting potency into toxicity ranges. The methyl ester handle facilitates parallel synthesis of ester and amide derivatives for comparative pharmacological profiling.

Physicochemical Property-Driven Building Block Selection for CNS Drug Discovery Programs

Select methyl 1-chloro-4-methylisoquinoline-3-carboxylate over the des-methyl or 4-carboxylate analogs when designing CNS-oriented libraries. The calculated LogP of 2.98 resides within the optimal range for blood-brain barrier penetration (typically LogP 2–4), while the 4-methyl group provides this lipophilicity enhancement without increasing PSA beyond 40 Ų . This combination—favorable LogP, low PSA, and the synthetic versatility of the 1-chloro and 3-ester handles—makes the scaffold suitable for generating CNS-targeted kinase inhibitor or GPCR modulator candidates with predicted brain permeability.

Regioisomerically Defined Intermediate for Ortho-Directed Heterocycle Annulation

Employ the 3-carboxylate/4-methyl ortho relationship for intramolecular cyclization strategies that are geometrically inaccessible to the 4-carboxylate regioisomer (CAS 37497-86-2). The spatial proximity of the C3 ester and C4 methyl groups facilitates condensation reactions to form fused tricyclic or tetracyclic systems [3]. This application scenario is specifically relevant for medicinal chemistry programs constructing polycyclic isoquinoline alkaloid mimetics where the 1,3,4-trisubstitution pattern on the isoquinoline core is a critical structural requirement.

Quote Request

Request a Quote for Methyl 1-chloro-4-methylisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.